molecular formula C11H16N2OS B13251576 1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one

1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13251576
M. Wt: 224.32 g/mol
InChI Key: CMGZYFTXWXLMQA-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one is a synthetic organic compound that features a thiazole ring and a piperidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. Common synthetic routes may include:

    Cyclization reactions: to form the thiazole ring from appropriate precursors.

    Nucleophilic substitution: to introduce the piperidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigation of its biological activity and mechanism of action.

    Industrial Applications: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms may include:

    Enzyme inhibition: Binding to and inhibiting specific enzymes.

    Receptor interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway modulation: Influencing specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-3-yl)ethan-1-one: Similar structure with a different position of the piperidine ring.

    1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-4-yl)ethan-1-one: Another positional isomer.

Uniqueness

1-(2-Methyl-1,3-thiazol-4-yl)-2-(piperidin-2-yl)ethan-1-one may have unique properties due to the specific positioning of the piperidine ring, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C11H16N2OS/c1-8-13-10(7-15-8)11(14)6-9-4-2-3-5-12-9/h7,9,12H,2-6H2,1H3

InChI Key

CMGZYFTXWXLMQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)CC2CCCCN2

Origin of Product

United States

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